molecular formula C31H42N4O8 B12366331 E3 Ligase Ligand-linker Conjugate 1

E3 Ligase Ligand-linker Conjugate 1

Katalognummer: B12366331
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: ITVZWFPTWLLWDN-YNJPUODISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Definition and Structural Classification of E3 Ligase Ligand-Linker Conjugates

E3 Ligase Ligand-Linker Conjugate 1 (CID 126843533) is a synthetic small molecule with the chemical formula $$ \text{C}{23}\text{H}{29}\text{N}{3}\text{O}{10} $$ and a molecular weight of 507.5 g/mol. Structurally, it comprises three distinct regions:

  • Cereblon-binding moiety : Derived from pomalidomide, this segment features a phthalimide ring fused to a piperidine-2,6-dione core, enabling high-affinity interaction with the CRBN substrate receptor.
  • PEG4 linker : A tetraethylene glycol spacer ($$ \text{-OCH}2\text{CH}2\text{O-} $$)_4) providing hydrophilicity and conformational flexibility to optimize ternary complex formation.
  • Carboxylic acid terminus : A reactive handle (-COOH) for covalent conjugation to target protein ligands.
Property Value
IUPAC Name 14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecan-1-oic acid
CAS Number 2097938-44-6
Solubility >10 mM in DMSO (predicted)
Key Functional Groups Phthalimide, Piperidinedione, PEG, Carboxylic acid

This conjugate belongs to the CRBN ligand-linker subclass of E3-recruiting molecules, distinguished by its use of immunomodulatory imide drug (IMiD) derivatives and PEG-based spacers. Unlike VHL- or MDM2-targeting conjugates, CRBN-based systems exploit endogenous substrate mimicry to hijack the UPS without requiring overexpression of E3 ligases.

Historical Development and Evolution in Targeted Protein Degradation

The development of E3 Ligase Ligand-Linker Conjugate 1 traces its origins to three key milestones:

  • Discovery of IMiD-CRBN interaction (2010–2014) : Structural studies revealed that thalidomide analogs like pomalidomide bind CRBN’s β-hairpin loop, displacing endogenous substrates such as Ikaros and Aiolos. This provided the first evidence that small molecules could redirect E3 ligase activity.
  • Linker optimization phase (2015–2018) : Early PROTACs suffered from poor solubility and offtarget effects due to rigid alkyl linkers. The introduction of PEG spacers in conjugates like CID 126843533 improved water solubility while maintaining optimal distance (≈30 Å) between E3 ligase and target protein.
  • Modular synthesis breakthroughs (2019–present) : Advances in solid-phase peptide synthesis enabled scalable production of CRBN-PEG4-acid derivatives, with total yields exceeding 60% in optimized routes.

Comparative analysis of linker strategies demonstrated that PEG4-based conjugates achieve 3–5-fold higher degradation efficiency than equivalent alkyl-linked counterparts in BRD4 and AR degradation assays. This evolution reflects a broader shift toward "toolbox" approaches in PROTAC design, where pre-optimized E3 ligand-linker modules like CID 126843533 accelerate drug discovery pipelines.

Role in the Ubiquitin-Proteasome System and PROTAC Technology

Within the UPS, E3 Ligase Ligand-Linker Conjugate 1 operates through a multistep mechanism:

  • Ternary complex formation : The CRBN-binding moiety recruits cereblon, while the conjugated target ligand (e.g., BET inhibitor) binds the protein of interest. This induces proximity between the E3 ligase complex and the target.
  • Ubiquitin transfer : The E2 ubiquitin-conjugating enzyme (typically UBE2D1 or UBE2R2) cooperates with CRBN to transfer ubiquitin molecules to lysine residues on the target protein.
  • Proteasomal degradation : Polyubiquitinated targets are recognized by 26S proteasome regulatory particles, leading to ATP-dependent unfolding and proteolysis.

In PROTAC applications, this conjugate’s PEG4 linker demonstrates optimal length for bridging CRBN and target proteins sized 50–100 kDa. Kinetic studies show $$ k{\text{deg}} $$ values of 0.15–0.3 h$$^{-1}$$ when incorporated into BRD4-directed PROTACs, achieving DC$${50}$$ (half-maximal degradation concentration) values below 10 nM. The carboxylic acid terminus allows efficient coupling to amine-containing warheads via carbodiimide chemistry, with typical conjugation efficiencies exceeding 85%.

Eigenschaften

Molekularformel

C31H42N4O8

Molekulargewicht

598.7 g/mol

IUPAC-Name

tert-butyl 2-[2-[4-[[3-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)18-41-14-13-34-11-9-19(10-12-34)33(4)20-15-22(16-20)42-21-5-6-23-24(17-21)30(40)35(29(23)39)25-7-8-26(36)32-28(25)38/h5-6,17,19-20,22,25H,7-16,18H2,1-4H3,(H,32,36,38)/t20?,22?,25-/m0/s1

InChI-Schlüssel

ITVZWFPTWLLWDN-YNJPUODISA-N

Isomerische SMILES

CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O

Kanonische SMILES

CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 1 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule. The synthetic routes often involve the use of primary amines and DIPEA in DMF at elevated temperatures .

Industrial Production Methods: Industrial production methods for E3 Ligase Ligand-linker Conjugate 1 are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using automated systems to control reaction conditions precisely. The use of high-throughput screening techniques helps in optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions: E3 Ligase Ligand-linker Conjugate 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the ligand and linker to enhance their binding affinity and specificity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products: The major products formed from these reactions are modified ligands and linkers that exhibit improved binding properties. These products are then used to create the final E3 Ligase Ligand-linker Conjugate 1 .

Wissenschaftliche Forschungsanwendungen

E3 Ligase Ligand-linker Conjugate 1 has a wide range of scientific research applications. In chemistry, it is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, it helps in understanding cellular processes and signaling pathways. In medicine, it is being explored for its potential in developing targeted therapies for diseases like cancer and neurodegenerative disorders. In the industry, it is used in the development of new drugs and therapeutic agents .

Wirkmechanismus

E3 Ligase Ligand-linker Conjugate 1 exerts its effects by binding to the E3 ubiquitin ligase and the target protein, forming a ternary complex. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Vergleich Mit ähnlichen Verbindungen

E3 Ligase Selectivity

Different E3 ligase ligands confer distinct substrate specificities and cellular contexts. Key comparisons include:

E3 Ligase Ligand Example Advantages Limitations References
CRBN Lenalidomide derivatives High solubility; broad applicability in hematological cancers Off-target effects (e.g., neo-substrate recruitment)
VHL VH032-based conjugates High specificity; well-characterized binding Requires hydroxylation for optimal activity
IAP cIAP1 Ligand-Linker Conj. 6 Induces apoptosis in cancer cells Potential toxicity due to caspase activation
MDM2 Nutlin analogs Targets p53 pathway in solid tumors Limited degradation efficiency

Insights :

  • CRBN-based conjugates (e.g., Lenalidomide derivatives) are widely used due to their modular synthesis and clinical validation but may lack target specificity .
  • VHL-based conjugates (e.g., VH032-PEG1-N3) offer precise degradation but require chemical optimization of linker length and hydrophilicity .

Linker Chemistry and Design

Linkers influence PROTAC stability, solubility, and ternary complex formation. Key comparisons:

Linker Type Example Conjugate Key Features Synthetic Yield References
PEG-based (S,R,S)-AHPC-PEG1-N3 Enhances solubility; flexible spacer 43% (alkylation)
Alkyl/benzyl DCAF-hijacking degraders Rigid structure for precise orientation 22% (amide coupling)
Carboxylic acid Lenalidomide-COOH linker Facilitates amide bond formation 18–22% (COMU-mediated)
Heterocyclic β-NF-derived compound 334 Stabilizes ternary complex 69% (multi-step)

Insights :

  • PEG linkers (e.g., in Conjugate 3) improve aqueous solubility but may reduce cell permeability due to increased hydrophilicity .
  • Alkyl/benzyl linkers (e.g., Scheme 28) offer rigidity but require harsh reaction conditions (e.g., Pd catalysis), lowering yields .

Insights :

  • Lenalidomide derivatization faces regioselectivity issues, necessitating optimized conditions (e.g., DIPEA in NMP at 110°C) .
  • Multi-step syntheses (e.g., DCAF degraders) achieve higher yields but require stringent purification .

Insights :

  • CRBN-based Conjugate 1 balances moderate solubility and stability, making it suitable for in vivo applications .
  • VHL-based conjugates exhibit higher potency but face formulation challenges due to hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.